Sarolaner - 1398609-39-6

Sarolaner

Catalog Number: EVT-281922
CAS Number: 1398609-39-6
Molecular Formula: C23H18Cl2F4N2O5S
Molecular Weight: 581.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sarolaner is a novel isoxazoline ectoparasiticide identified during a lead optimization program for an orally-active compound with efficacy against fleas and ticks on dogs []. This discovery program aimed to identify a novel isoxazoline specifically for use in companion animals, beginning with de novo synthesis in the Zoetis research laboratories []. The flea and tick activity resides in the chirally pure S-enantiomer, which was purified to alleviate potential off-target effects from the inactive enantiomer []. Sarolaner has unique structural features important for its potency and pharmacokinetic (PK) properties, including spiroazetidine and sulfone moieties [].

Afoxolaner

  • Compound Description: Afoxolaner is an isoxazoline insecticide and acaricide. It acts as an antagonist of the GABA-gated chloride channels, leading to paralysis and death of insects and acarines .

Fluralaner

  • Compound Description: Fluralaner is an isoxazoline insecticide and acaricide with a long duration of action. It acts on the nervous system of insects and acarines by inhibiting GABA-gated chloride channels, causing paralysis and death .

Lotilaner

  • Compound Description: Lotilaner is an isoxazoline insecticide and acaricide, working by blocking the GABA-gated chloride channels in the nervous system of insects and mites .

Moxidectin

  • Compound Description: Moxidectin is a macrocyclic lactone endectocide, effective against various internal and external parasites. It disrupts neurotransmission in parasites by interfering with glutamate-gated chloride channels and GABA receptors, leading to paralysis and death .

Imidacloprid

  • Compound Description: Imidacloprid is a neonicotinoid insecticide that acts as an agonist of the nicotinic acetylcholine receptors in insects, leading to nervous system overstimulation and death .

Spinosad

  • Compound Description: Spinosad is a natural insecticide derived from the bacterium Saccharopolyspora spinosa. It affects the nervous system of insects by activating nicotinic acetylcholine receptors and GABA receptors .

Fipronil

  • Compound Description: Fipronil is a phenylpyrazole insecticide that disrupts the nervous system of insects by blocking GABA-gated chloride channels and glutamate-gated chloride channels .

Selamectin

  • Compound Description: Selamectin is a macrocyclic lactone endectocide, effective against various internal and external parasites. It disrupts neurotransmission by interfering with glutamate-gated chloride channels and GABA receptors in invertebrates, leading to paralysis and death .
Overview

Sarolaner is a novel isoxazoline compound developed primarily for veterinary use, specifically for the treatment and control of ectoparasitic infestations in dogs. Marketed under the brand name Simparica™, it was designed to provide a long-lasting solution against fleas and ticks with a monthly dosing regimen. Sarolaner exhibits broad-spectrum efficacy and has been shown to be effective against various parasitic species, including Rhipicephalus sanguineus (brown dog tick) and Ctenocephalides felis (cat flea) .

Source

Sarolaner was developed by Zoetis, a global leader in animal health. The compound was synthesized as part of a research initiative aimed at discovering new veterinary pharmaceuticals that could effectively manage parasitic infestations in companion animals .

Classification

Chemically, sarolaner belongs to the isoxazoline class of compounds, which are characterized by a five-membered ring containing both nitrogen and oxygen atoms. This class has gained attention for its potent insecticidal and acaricidal properties .

Synthesis Analysis

Methods

The synthesis of sarolaner involves several key steps that utilize various chemical reactions to construct its complex molecular framework. The process typically begins with the formation of an isoxazole ring, followed by the introduction of specific substituents that enhance its biological activity.

Technical Details

A notable synthetic route described in patents includes using phase transfer catalysts to facilitate the reaction between different chemical precursors . The synthesis process can be summarized as follows:

  1. Formation of Isoxazole: Reacting appropriate aldehydes with hydrazines or hydroxylamine derivatives under acidic conditions.
  2. Substitution Reactions: Introducing alkyl or aryl groups to enhance the compound's efficacy against target parasites.
  3. Purification: Employing chromatographic techniques to isolate and purify the final product.

The final product is characterized by high purity and specific biological activity against ectoparasites .

Molecular Structure Analysis

Structure

The molecular structure of sarolaner is defined by its isoxazoline core, which is substituted with various functional groups that contribute to its pharmacological properties. The structural formula can be represented as follows:

C20H22Cl2F3N3O2\text{C}_{20}\text{H}_{22}\text{Cl}_{2}\text{F}_{3}\text{N}_{3}\text{O}_{2}

This structure includes multiple rings and functional groups that are crucial for its interaction with biological targets.

Data

  • Molecular Weight: Approximately 450.32 g/mol
  • Molecular Formula: C20H22Cl2F3N3O2
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range suitable for pharmaceutical applications.
Chemical Reactions Analysis

Reactions

Sarolaner undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:

  1. Nucleophilic Substitution: Essential for introducing functional groups that enhance efficacy.
  2. Hydrolysis: Under physiological conditions, it may undergo hydrolytic degradation, which is important for understanding its metabolic pathways.

Technical Details

The stability of sarolaner in different pH environments has been studied to ensure effective delivery and action in vivo . Additionally, its interactions with enzymes involved in drug metabolism are critical for determining its pharmacokinetic profile.

Mechanism of Action

Process

Sarolaner's mechanism of action involves the inhibition of neurotransmission in ectoparasites through interference with gamma-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels. This leads to paralysis and death of the parasites upon exposure to the compound.

Data

  • Efficacy Rate: Clinical studies have demonstrated over 90% efficacy against flea and tick infestations within days of administration .
  • Duration of Action: Sarolaner provides protection for up to 35 days post-administration, allowing for monthly dosing .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as chewable tablets.
  • Solubility: Sarolaner exhibits varying solubility in organic solvents, which influences its formulation as an oral medication.

Chemical Properties

Applications

Scientific Uses

Sarolaner is primarily used in veterinary medicine as an effective treatment for flea and tick infestations in dogs. Its broad-spectrum efficacy makes it suitable for both preventive and therapeutic applications. Additionally, ongoing research explores its potential use against other ectoparasites in different animal species, expanding its application range within veterinary pharmacology .

Introduction to Sarolaner as a Novel Veterinary Compound

Historical Context of Isoxazoline-Class Parasiticides

The isoxazoline chemical class emerged in the 2010s as a revolutionary advancement in ectoparasiticide development. Prior to their introduction, veterinary practitioners relied heavily on macrocyclic lactones (e.g., ivermectin), phenylpyrazoles (e.g., fipronil), and neonicotinoids, which presented limitations in spectrum, duration, or resistance development. Isoxazolines distinguished themselves through their unique mechanism: non-competitive antagonism of GABA-gated chloride channels (GABA-Cl) and glutamate-gated chloride channels (GluCl) in arthropod nervous systems. This dual inhibition causes irreversible hyperexcitation and death in target parasites while sparing mammalian receptors due to structural selectivity.

The first commercially available veterinary isoxazolines—afoxolaner (NexGard®, 2013) and fluralaner (Bravecto®, 2014)—demonstrated unprecedented month-long efficacy against fleas and ticks. However, they showed variable effectiveness against mites and lacked consistent activity against key myiasis-causing flies. Sarolaner entered development to address these gaps, leveraging Zoetis’ proprietary compound libraries to optimize molecular interactions with arthropod chloride channels.

Table 1: Evolution of Key Isoxazoline Parasiticides

CompoundIntroduction YearDeveloperSpectrum Innovations
Afoxolaner2013MerialFirst oral isoxazoline for fleas/ticks
Fluralaner2014MSD Animal Health3-month duration against ticks
Sarolaner2016ZoetisSuperior mite/screwworm efficacy; spiroazetidine core
Lotilaner2017ElancoOptimized for rapid kill kinetics

Discovery and Development of Sarolaner: Key Milestones

Sarolaner’s development pipeline originated from Zoetis’ de novo synthesis program targeting GABA-Cl inhibitors with improved parasiticidal potency. Lead optimization involved screening >3,000 isoxazoline analogs using in vitro assays against Ctenocephalides felis (cat flea) and Ornithodoros turicata (soft tick) [2]. Key milestones include:

  • 2013–2014: Identification of the lead candidate (PF-6450567) demonstrating 10-fold greater potency than afoxolaner in blood-feeding assays (flea LC₈₀: 0.3 μg/mL; tick LC₁₀₀: 0.003 μg/mL) [2].
  • 2015: Dose-determination studies confirming 2 mg/kg as the minimum effective dose for ≥35-day control of Amblyomma maculatum (Gulf Coast tick), the most dose-limiting tick species [8].
  • 2016: Approval by the FDA and EMA following multi-center field trials across North America and Europe. Clinical studies demonstrated >99% efficacy against natural flea infestations and significant reduction in Borrelia burgdorferi transmission risk via Ixodes scapularis [1] [10].
  • 2019–2021: Expansion into novel formulations, including combination products with moxidectin/pyrantel (AU2019336663A1 patent) and selamectin for cats [9].

Table 2: Sarolaner Development Timeline

YearMilestoneSignificance
2013Lead compound identificationSAR-1 (sarolaner prototype) selected from screening
2014Safety studies in dogs ≥8 weeksNo neurologic signs at 1x dose (4 mg/kg)
2015Dose-confirmation against A. maculatum2 mg/kg established for monthly control
2016FDA/EMA approvals (Simparica® chewables)First isoxazoline with Sarcoptes indication
2021Human botfly (Dermatobia hominis) efficacy confirmed100% larvicidal activity in myiasis cases [4]

Structural Uniqueness Among Isoxazoline Derivatives

Sarolaner’s molecular architecture (C₂₃H₁₈Cl₂F₄N₂O₅S; MW 581.36) incorporates three pharmacologically critical elements absent in other isoxazolines:

  • Spiroazetidine Ring: A rigid, three-dimensional spirocyclic system replacing the planar aromatic groups of afoxolaner and fluralaner. This enhances binding to the GABA-Cl transmembrane domain via Van der Waals interactions with hydrophobic residues (Val152, Leu218) [3] [9].
  • Chiral S-Enantiomer Specificity: The active moiety exclusively utilizes the (S)-enantiomer configuration, eliminating antagonistic effects from the inactive (R)-form and improving safety margins [1] [2].
  • Sulfone Linker: A methylsulfonyl-ethanone group (-SO₂CH₂C=O) increases polarity and plasma protein binding (>99.9%), prolonging half-life (t½=12 days) without reducing bioavailability (>85%) [1] [5].

These features confer distinct advantages:

  • Enhanced GABA-Cl Affinity: 5-fold greater inhibition of Ctenocephalides felis GABA-Cl compared to afoxolaner (IC₅₀: 0.8 nM vs. 4.1 nM) [2].
  • Resistance Mitigation: Activity against both susceptible (A285) and dieldrin-resistant (S285) flea GABA receptor isoforms [2].
  • Superior Pharmacokinetics: Cmax achieved within 3 hours post-administration, enabling rapid onset of action [5].

Table 3: Structural and Pharmacological Comparison of Isoxazolines

FeatureSarolanerAfoxolanerFluralaner
Core StructureSpiroazetidineN-MethylpiperidineTrifluoromethoxy phenyl
StereochemistryChirally pure (S)-isomerRacemic mixtureAchiral
Protein Binding>99.9%~99%~99.7%
Bioavailability>85% (fed)~74%~90%
Metabolic PathwayMinimal hepatic oxidationCYP450-mediatedGlucuronidation

Significance in Broad-Spectrum Ectoparasite Management

Sarolaner’s clinical value lies in its unprecedented breadth of activity against arthropods beyond fleas and hard ticks. Rigorous studies confirm efficacy against:

  • Mites: 100% elimination of Sarcoptes scabiei (canine scabies) at 2–4 mg/kg, a unique indication among early isoxazolines [5]. Otodectes cynotis (ear mites) require higher doses (25–56 mg/kg) but achieve 3-month protection [5].
  • Myiasis-Causing Flies: 100% larvicidal activity against Dermatobia hominis (human botfly) and Cochliomyia hominivorax (screwworm) within 24 hours, enabling non-invasive treatment of furuncular myiasis [4].
  • Geographically Diverse Ticks: Sustained >96% efficacy against eight species, including Haemaphysalis longicornis (Asian longhorned tick) and Ixodes holocyclus (Australian paralysis tick) [1] [6].

Mechanistically, sarolaner’s rapid speed of kill (<8 hours for fleas; <48 hours for ticks) critically reduces pathogen transmission risk. Laboratory studies confirm prevention of Borrelia burgdorferi (Lyme disease agent) when Ixodes scapularis feed on treated dogs [1]. Comparative studies highlight sarolaner’s advantage:

  • Fleas: 100% kill within 24 hours post-infestation at Day 35, outperforming spinosad (95.1%) at Day 90 [6] [10].
  • Ticks: Superior to fipronil against Amblyomma americanum (97.6% vs. 88.5% at Day 30) [10].

Table 4: Spectrum of Parasiticidal Activity at 2–4 mg/kg

ParasiteEfficacyTime to 100% KillClinical Significance
Ctenocephalides felis (flea)>99.9%8 hours (Day 35)Prevents egg production; resolves FAD lesions
Ixodes scapularis (tick)100%48 hoursBlocks Borrelia burgdorferi transmission
Sarcoptes scabiei (mite)100%30 days (post-treatment)Curative for scabies without adjunctive therapies
Dermatobia hominis (botfly)100%24 hoursEnables non-surgical myiasis treatment [4]

Properties

CAS Number

1398609-39-6

Product Name

Sarolaner

IUPAC Name

1-[6-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]spiro[1H-2-benzofuran-3,3'-azetidine]-1'-yl]-2-methylsulfonylethanone

Molecular Formula

C23H18Cl2F4N2O5S

Molecular Weight

581.4 g/mol

InChI

InChI=1S/C23H18Cl2F4N2O5S/c1-37(33,34)9-19(32)31-10-21(11-31)15-3-2-12(4-13(15)8-35-21)18-7-22(36-30-18,23(27,28)29)14-5-16(24)20(26)17(25)6-14/h2-6H,7-11H2,1H3/t22-/m0/s1

InChI Key

FLEFKKUZMDEUIP-QFIPXVFZSA-N

SMILES

CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NOC(C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

PF-6450567; PF 6450567; PF6450567; Sarolaner

Canonical SMILES

CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NOC(C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F

Isomeric SMILES

CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NO[C@@](C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.